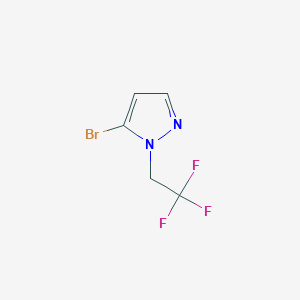

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a brominated pyrazole derivative featuring a trifluoroethyl group at the N1 position. For instance, the synthesis of 4-bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves dissolving the compound in acetone to yield crystals via slow evaporation, with structural refinement confirming calculated hydrogen placements and isotropic displacement parameters . The trifluoroethyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-bromo-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c6-4-1-2-10-11(4)3-5(7,8)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFXQQOBRWIUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the bromination of 1-(2,2,2-trifluoroethyl)-1H-pyrazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the trifluoroethyl group, which activates the pyrazole ring.

Mechanism : The trifluoroethyl group enhances ring polarization, stabilizing the transition state during the substitution. Bromine departure is facilitated by resonance stabilization with the pyrazole nitrogen atoms .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling access to complex aryl and heteroaryl derivatives.

Key Finding : The trifluoroethyl group does not interfere with catalytic cycles, making this compound a versatile coupling partner .

Bromine-Lithium Exchange

The bromine atom undergoes lithium-halogen exchange, enabling further functionalization.

Application : This intermediate is critical for synthesizing 5-functionalized pyrazoles, such as 5-boronic esters for further cross-coupling .

Oxidation and Reduction

The pyrazole ring remains stable under moderate redox conditions.

Note : The trifluoroethyl group enhances resistance to over-oxidation, preserving the pyrazole core.

Cycloaddition Reactions

The electron-deficient pyrazole participates in [3+2] cycloadditions with dipolarophiles.

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl propiolate | Toluene, 110°C, 12 h | Pyrazolo[1,5-a]pyrimidine derivative | 68% | |

| Phenyl isocyanate | DMF, RT, 24 h | Pyrazolo-triazole hybrid | 55% |

Mechanism : The reaction proceeds via a 1,3-dipolar intermediate stabilized by the pyrazole’s electron-withdrawing groups .

Functionalization via Directed Ortho-Metalation (DoM)

The bromine atom directs metalation at the 4-position for regioselective substitution.

Utility : This strategy enables sequential functionalization of the pyrazole ring at both the 4- and 5-positions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibit promising anticancer properties. The compound can act as an intermediate in the synthesis of potential therapeutic agents targeting various cancer types. Its structural modifications have shown to enhance its efficacy against tumor cells by inhibiting key metabolic pathways involved in cell growth and proliferation .

Enzyme Inhibition

The compound is known for its ability to inhibit specific enzymes, particularly cyclooxygenases (COX). Selective inhibition of COX-2 has been linked to anti-inflammatory effects, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional options.

Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Agrochemicals

The compound's unique trifluoroethyl group enhances its lipophilicity and metabolic stability, making it suitable for applications in agrochemicals. It can be utilized as a building block in the synthesis of herbicides and fungicides. The interaction profiles of this compound with biological targets involved in plant metabolism are particularly noteworthy, indicating its relevance in pest control strategies .

Materials Science

In materials science, this compound is explored for its role as a building block in the development of specialty chemicals and materials with unique properties. Its ability to undergo metal-halogen exchange reactions allows for further functionalization of the pyrazole ring, facilitating the design of novel materials with tailored characteristics for specific applications .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward methods that yield high purity products. Various synthetic routes have been developed to produce this compound efficiently while minimizing the use of hazardous reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Summary Table: Applications of this compound

| Application Area | Specific Uses | Biological Activities |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Enzyme inhibition (COX-2), antimicrobial |

| Agrochemicals | Herbicides and fungicides | Pest control |

| Materials Science | Specialty chemicals | Functionalization via metal-halogen exchange |

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoroethyl group and the bromine atom contribute to the compound’s reactivity and binding affinity, influencing its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

Nitrogen-Substituent Variations

- Methyl vs. Trifluoroethyl: 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (C₅H₄BrF₃N₂): The methyl group at N1 is less electron-withdrawing than trifluoroethyl, leading to higher electron density at the pyrazole ring. This difference may reduce reactivity in cross-coupling reactions compared to the trifluoroethyl analogue .

Halogen Position and Type

- 4-Bromo-3-phenyl-1H-pyrazole : Bromine at the 4-position (vs. 5-position) alters regioselectivity in reactions like Pd-catalyzed fluorination. The 4-bromo derivative may exhibit slower fluorination kinetics due to steric hindrance from the phenyl group .

- Chloro vs. Bromo Analogues : Isostructural chloro derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) show weaker antimicrobial activity compared to bromo counterparts, likely due to reduced halogen bonding efficiency .

Fluorinated Substituents

- Trifluoromethyl vs. Trifluoroethyl: 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: The trifluoromethyl group at C3 increases electronegativity, polarizing the ring and enhancing acidity of the pyrazole proton. In contrast, the trifluoroethyl group at N1 primarily affects solubility and steric accessibility .

Heterocyclic and Aromatic Modifications

- Thienyl Substituents : 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole incorporates a thiophene ring, enabling π-stacking interactions in catalytic systems. This contrasts with the aliphatic trifluoroethyl group, which lacks aromatic conjugation .

- Coumarin and Thiazole Hybrids : Derivatives like 2-(3'-(p-bromophenyl)-5'-trifluoromethylpyrazol-1'-yl)-4-(6'''-bromocoumarin-3'''-yl)thiazole exhibit fluorescence properties, suggesting applications in sensors or bioimaging, unlike simpler bromopyrazoles .

Biological Activity

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects on different biological systems.

1. Structural Characteristics

The compound features a bromine atom at the 5-position and a trifluoroethyl group at the 1-position of the pyrazole ring. This specific configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications. The molecular formula is C₅H₃BrF₃N₂, with a molecular weight of approximately 243.99 g/mol.

2.1 Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, a study highlighted that several pyrazole-based compounds showed potent activity against pathogenic microorganisms, with some derivatives demonstrating higher efficacy than others. The introduction of the trifluoroethyl group has been linked to enhanced antimicrobial activity due to increased lipophilicity .

2.2 Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been explored. A recent evaluation indicated that compounds similar to this compound displayed varying degrees of antioxidant activity. The presence of hydroxyl groups was found to significantly enhance antioxidant properties compared to other structural modifications .

2.3 Herbicidal Activity

Research into the herbicidal properties of pyrazole derivatives has shown promising results. For instance, compounds with a trifluoroethyl substitution at the 1-position exhibited superior herbicidal effects against specific weed species compared to their non-fluorinated counterparts. In greenhouse conditions, certain derivatives showed an inhibition rate exceeding 80% against Digitaria sanguinalis, indicating their potential as herbicides .

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Mechanism : The lipophilic nature allows for better membrane penetration, enhancing the compound's ability to disrupt microbial cell walls.

- Antioxidant Mechanism : The structural features facilitate electron donation, neutralizing free radicals and reducing oxidative stress.

- Herbicidal Mechanism : The compound's ability to inhibit specific enzymes involved in plant growth pathways contributes to its herbicidal activity.

4. Comparative Analysis

A comparative analysis of similar compounds reveals the significance of structural modifications on biological activity:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | C₇H₈BrN₂O₂ | 0.91 |

| 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | C₇H₈BrN₂O₂ | 0.94 |

| 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | C₇H₈BrN₂O₂ | 0.94 |

The incorporation of the trifluoroethyl group in these compounds has been shown to enhance their lipophilicity and overall biological activity compared to their counterparts lacking this modification .

5. Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A research group synthesized various pyrazole derivatives and assessed their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that compounds with halogen substitutions exhibited significant antibacterial activity.

- Evaluation of Antioxidant Properties : Another study utilized in vitro assays to measure the antioxidant capacity of synthesized pyrazoles, confirming that certain modifications led to improved radical scavenging abilities.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting pyrazole precursors with 2,2,2-trifluoroethylhydrazine (70% aqueous solution) under controlled conditions . For example, dissolving intermediates in acetone followed by slow evaporation yields crystalline products suitable for structural analysis . Purity (>98%) is achievable using advanced material research-grade reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- X-ray crystallography : Determines crystal packing and molecular conformation. Monoclinic (P21/n) systems with unit cell parameters (e.g., a = 16.127 Å, β = 106.85°) are typical .

- NMR spectroscopy : Confirms regioselectivity of bromination and trifluoroethyl substitution patterns. For example, ¹H-NMR detects methyl and trifluoroethyl proton environments .

- Mass spectrometry : Validates molecular weight (e.g., m/z 418.24 for C₁₂H₁₅BrF₃N₃O₃S derivatives) .

Q. How is the trifluoroethyl group introduced into the pyrazole scaffold?

The trifluoroethyl group is typically introduced via alkylation using 2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS RN: 6226-25-1), a mutagenic reagent requiring strict safety protocols . Reaction optimization (e.g., solvent polarity, temperature) minimizes side products like N-alkylation isomers .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties?

The trifluoroethyl group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and low polarizability. This modification reduces basicity of adjacent amines, improving membrane permeability . Computational docking studies (e.g., Protein Data Bank analyses) can predict binding interactions with biological targets, such as enzymes or receptors .

Q. What strategies resolve contradictions in regioselectivity during bromination?

Conflicting bromination outcomes (e.g., C-4 vs. C-5 positions) arise from steric and electronic factors. Strategies include:

- Reagent choice : N-Bromosuccinimide (NBS) vs. Br₂, with NBS favoring controlled radical pathways .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-rich positions .

- Monitoring : Real-time HPLC or TLC tracks reaction progress to isolate desired regioisomers .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

- DFT calculations : Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on pyrazole reactivity) .

- Molecular dynamics : Simulate conformational stability of the trifluoroethyl group in solution or protein binding pockets .

- SAR studies : Correlate substituent position (e.g., bromine at C-5) with biological activity using in vitro assays .

Q. What are the challenges in crystallizing this compound derivatives?

Crystallization requires precise control of solvent polarity and evaporation rates. For example, acetone/water mixtures yield monoclinic crystals, while rapid cooling may induce amorphous phases . Disorder in crystal lattices (e.g., trifluoroethyl group orientation) complicates refinement, necessitating high-resolution data (R factor < 0.06) .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Bromine-containing analogs degrade under UV exposure; store in amber vials at -30°C .

- Moisture : Hydrolysis of the trifluoroethyl group is minimized in anhydrous environments (e.g., desiccated cabinets) .

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C for most derivatives) .

Methodological Recommendations

- Synthetic protocols : Prioritize reagents with >98% purity to avoid byproducts .

- Safety : Use fume hoods and PPE (gloves, goggles) when handling mutagenic trifluoroethylating agents .

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.